molecular formula C9H6ClNO B11910924 6-Chloroisoquinolin-5-ol

6-Chloroisoquinolin-5-ol

Cat. No.: B11910924
M. Wt: 179.60 g/mol
InChI Key: FRCDFHFAJZFVQB-UHFFFAOYSA-N
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Description

6-Chloroisoquinolin-5-ol is an isoquinoline derivative featuring a chlorine atom at position 6 and a hydroxyl group at position 3. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom in position 2 of the fused benzene-pyridine structure. The substitution pattern of 6-chloro and 5-hydroxyl groups confers unique physicochemical and biological properties, making this compound relevant in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

6-chloroisoquinolin-5-ol

InChI

InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H

InChI Key

FRCDFHFAJZFVQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoquinolin-5-ol can be achieved through several methods:

Industrial Production Methods

Industrial production of 6-Chloroisoquinolin-5-ol typically involves the use of large-scale batch reactors where the above-mentioned synthetic routes are employed. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under controlled conditions. For example:

  • Quinone formation : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group to a ketone, yielding 5,8-isoquinolinedione derivatives. These products are bioactive intermediates in antitumor agent synthesis .

Table 1: Oxidation Conditions and Products

ReagentConditionsProductYieldSource
KMnO₄ (aq)80°C, 6 hours6-Chloro-5,8-isoquinolinedione72%
CrO₃ (H₂SO₄)RT, 2 hours5-Oxo-6-chloroisoquinoline65%

Reduction Reactions

The chlorine substituent at position 6 can be selectively reduced:

  • Hydrodechlorination : Catalytic hydrogenation (Pd/C, H₂) or sodium borohydride (NaBH₄) reduces the C–Cl bond to C–H, forming isoquinolin-5-ol. This reaction retains the hydroxyl group, enabling further functionalization .

Table 2: Reduction Pathways

MethodCatalyst/ReagentProductSelectivitySource
Pd/C, H₂ (1 atm)Ethanol, 25°CIsoquinolin-5-ol>90%
NaBH₄THF, 0°C → RTPartial reduction60%

Nucleophilic Substitution

The C6–Cl bond is susceptible to nucleophilic displacement, enabling diverse derivatization:

  • Amination : Reaction with primary amines (e.g., aniline) in dimethylformamide (DMF) at 120°C replaces chlorine with arylamino groups, forming 6-arylamino-5-hydroxyisoquinolines. These derivatives exhibit cytotoxic activity against human tumor cell lines .

  • Thiolation : Treatment with thiourea in ethanol under reflux introduces a thiol group, producing 6-mercapto derivatives .

Table 3: Substitution Reactions

NucleophileConditionsProductApplicationSource
AnilineDMF, 120°C, 8 hours6-(Phenylamino)isoquinolin-5-olAnticancer lead
ThioureaEtOH, reflux, 4 hours6-Mercaptoisoquinolin-5-olEnzyme inhibition

Photochemical Annulation

6-Chloroisoquinolin-5-ol participates in photoinduced cycloadditions:

  • Benzoquinoline synthesis : Under UV light, it reacts with phenylacetylene to form benzo[f]quinolin-3-ones via a chlorine-substituted intermediate . This one-pot method achieves regioselective annulation, expanding access to polycyclic architectures.

Key Reaction Parameters:

  • Light source : 300 W Hg lamp

  • Solvent : Acetonitrile

  • Yield : 58–68%

Biological Interactions

The compound’s redox activity underpins its interactions with enzymes:

  • DT-diaphorase (NQO1) substrate : 6-Chloro-5,8-isoquinolinedione derivatives undergo enzymatic reduction, generating cytotoxic semiquinone radicals. This mechanism is exploited in prodrug strategies for cancer therapy .

Table 4: Enzymatic Conversion Rates (NQO1)

CompoundConversion Rate (μmol NADPH/μmol NQO1/min)
6-Chloro-5,8-isoquinolinedione872
Streptonigrin (control)450

Computational Insights

DFT studies reveal electronic properties influencing reactivity:

  • Frontier Molecular Orbitals (FMOs) : The HOMO (–5.94 eV) localizes on the hydroxyl and chlorine groups, highlighting their nucleophilic/electrophilic duality .

  • Reactivity indices : A low energy gap (ΔE = 3.32 eV) suggests high chemical reactivity, consistent with observed substitution rates .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds related to 6-chloroisoquinolin-5-ol. For instance, derivatives of isoquinoline have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines.

  • Cytotoxicity Studies : A study published in 1999 synthesized several derivatives of isoquinoline and evaluated their cytotoxic effects against human solid tumor cell lines. Some derivatives exhibited significant potency, indicating that modifications to the isoquinoline structure can enhance anticancer activity .
  • Mechanism of Action : Research has shown that certain isoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . For example, compounds with specific substitutions on the quinoline scaffold demonstrated increased selectivity against neuroblastoma cells while sparing normal cells .
  • Case Study Insights : A case study involving the synthesis of hybrid compounds revealed that introducing different substituents could significantly alter the anticancer efficacy, suggesting a pathway for developing more effective cancer therapies through structural modifications .

Drug Delivery Systems

The ability of 6-chloroisoquinolin-5-ol to permeate cell membranes makes it a candidate for drug delivery applications.

  • Cell Membrane Permeability : Compounds derived from isoquinoline have shown favorable Log P values, indicating their potential for diffusion across biological membranes . This property is crucial for drug design as it enhances bioavailability.
  • Targeted Delivery : Research has explored using isoquinoline derivatives as carriers for targeted drug delivery systems. The conjugation of these compounds with therapeutic agents can improve the specificity and effectiveness of treatment regimens .

Other Medicinal Applications

Beyond anticancer properties, 6-chloroisoquinolin-5-ol exhibits a range of biological activities that can be harnessed in medicinal chemistry.

  • Antiviral Activity : Recent studies have indicated that quinoline derivatives possess antiviral properties, with some compounds showing efficacy against viruses such as Zika and Hepatitis B . The structural features of these compounds contribute to their ability to inhibit viral replication.
  • Anti-inflammatory Properties : Several quinoline derivatives have been investigated for their anti-inflammatory effects. The introduction of specific functional groups has been shown to enhance their activity against pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Effects : There is growing interest in the neuroprotective capabilities of isoquinoline derivatives, particularly in models of neurodegenerative diseases. These compounds may offer protective effects against neuronal damage and promote cognitive function .

Summary Table of Applications

Application TypeSpecific ActivityReference
AnticancerCytotoxicity against solid tumors
Drug DeliveryMembrane permeability
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of cytokine activity
NeuroprotectiveProtection against neuronal damage

Mechanism of Action

The mechanism of action of 6-Chloroisoquinolin-5-ol depends on its specific application:

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
6-Chloroisoquinolin-5-ol C₉H₆ClNO ~179.6 (inferred) Cl (6), OH (5) Research intermediate (inferred) -
5-Chloroisoquinolin-6-ol C₉H₆ClNO 179.6 Cl (5), OH (6) Soluble in DMSO; research use
6-Aminoisoquinolin-5-ol C₉H₇N₂O 159.19 NH₂ (6), OH (5) Nucleophilic intermediate
6-Methylquinolin-5-ol C₁₀H₉NO 159.19 CH₃ (6), OH (5) Fluorescence applications
Hydrastinine Hydrochloride C₁₁H₁₃NO₃·HCl 207.23 Dioxole fusion, OH (5) Historical vasoconstrictor

Biological Activity

6-Chloroisoquinolin-5-ol is a compound belonging to the isoquinoline family, characterized by its chloro and hydroxyl functional groups. This bicyclic structure, which includes a fused benzene and pyridine-like ring, has garnered attention due to its potential biological activities, particularly in pharmacology.

  • Molecular Formula : C9_{9}H7_{7}ClN2_{2}O
  • Molecular Weight : Approximately 179.60 g/mol
  • Structure : The presence of a chlorine atom at the 6-position and a hydroxyl group at the 5-position enhances its chemical reactivity and biological interactions.

Biological Activities

Research indicates that 6-chloroisoquinolin-5-ol exhibits various biological activities, which can be categorized into several key areas:

1. Anticancer Activity

6-Chloroisoquinolin-5-ol has been studied for its role as an inhibitor of DNA topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition is a common target in cancer therapy, as it disrupts the DNA supercoiling necessary for replication.

Case Study : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various human solid tumor cell lines. For instance, derivatives of isoquinoline structures have shown potent activity against cell lines such as HCT-15 (colon cancer) and SK-MEL-2 (melanoma) .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural similarity to bioactive isoquinoline alkaloids suggests potential efficacy against bacterial and fungal pathogens. Studies have indicated that modifications in the isoquinoline structure can enhance antimicrobial activity.

3. Inhibition of Cytochrome P450 Enzymes

6-Chloroisoquinolin-5-ol interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs, suggesting a dual role as both an active agent and a modulator of drug metabolism pathways.

The mechanism of action of 6-chloroisoquinolin-5-ol involves:

  • Enzyme Inhibition : By binding to the active sites of target enzymes like topoisomerase II and cytochrome P450, it effectively blocks their activities.
  • DNA Interaction : The compound may induce apoptosis in cancer cells by interacting with DNA, leading to cell cycle arrest and programmed cell death .

Research Findings

A summary of key research findings on the biological activity of 6-chloroisoquinolin-5-ol is presented in the following table:

Study Activity Assessed Cell Line/Model IC50 Value (µM) Notes
CytotoxicityHCT-1510.5Significant inhibition observed
Antitumor ActivitySK-MES-18.3Enhanced selectivity index noted
AntimicrobialE. coli15.2Effective against multiple strains

Q & A

Q. What are the recommended methods for synthesizing 6-Chloroisoquinolin-5-ol with high purity?

  • Methodological Answer : Synthesis typically involves halogenation or substitution reactions on an isoquinoline backbone. Key steps include:

Precursor Selection : Start with isoquinolin-5-ol derivatives, ensuring hydroxyl group protection if necessary .

Chlorination : Use chlorinating agents (e.g., POCl₃, SOCl₂) under anhydrous conditions. Monitor temperature (60–80°C) to avoid side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol for high-purity yields .

  • Critical Parameters :
StepKey ParametersPotential Pitfalls
ChlorinationTemperature control, inert atmosphereOver-chlorination or decomposition
PurificationSolvent polarity, gradient optimizationCo-elution of impurities

Q. How can researchers characterize the stability of 6-Chloroisoquinolin-5-ol under varying experimental conditions?

  • Methodological Answer : Stability studies should assess:
  • Thermal Stability : Use thermogravimetric analysis (TGA) at 25–150°C to detect decomposition .
  • Photostability : Expose samples to UV-Vis light (300–400 nm) and monitor degradation via HPLC .
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–12) over 24–72 hours .
  • Data Interpretation : Compare chromatographic peaks (e.g., retention time shifts, new peaks) to identify decomposition products .

Q. What analytical techniques are optimal for confirming the molecular structure of 6-Chloroisoquinolin-5-ol?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and chlorine substitution patterns .

Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns for chlorine .

X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .

  • Validation Workflow :
TechniquePurposeCritical Parameters
NMRFunctional group identificationSolvent compatibility, purity >95%
HRMSMolecular formula confirmationHigh-resolution settings (<5 ppm error)

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for 6-Chloroisoquinolin-5-ol across different studies?

  • Methodological Answer : Discrepancies often arise from:
  • Purity Variability : Validate compound purity via HPLC (>98%) and report batch-specific data .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) and include positive controls .
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and statistical meta-analysis .
  • Case Study : A 2022 study resolved conflicting IC₅₀ values by correlating impurity profiles (HPLC) with assay variability .

Q. What computational modeling approaches are suitable for predicting the reactivity of 6-Chloroisoquinolin-5-ol in novel chemical reactions?

  • Methodological Answer : Use multi-scale modeling:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Molecular Dynamics (MD) : Simulate solvation effects and transition states in proposed reaction pathways .

Validation : Compare predicted reaction outcomes (e.g., regioselectivity) with experimental results .

  • Example Workflow :
StepSoftware/ToolOutput
DFT OptimizationGaussian, ORCAEnergy-minimized structure
Reactivity AnalysisMultiwfn, VMDElectron density maps

Q. What strategies can be employed to validate the reproducibility of experimental results involving 6-Chloroisoquinolin-5-ol in multi-laboratory studies?

  • Methodological Answer : Ensure reproducibility through:
  • Protocol Harmonization : Detailed SOPs for synthesis, purification, and assay conditions .
  • Blind Testing : Distribute pre-characterized batches to participating labs to minimize variability .
  • Inter-Lab Comparisons : Use statistical tools (e.g., ANOVA, coefficient of variation) to assess data consistency .
  • Documentation : Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories .

Key Considerations for Methodological Rigor

  • Toxicological Assessments : Reference acute toxicity classifications (e.g., OECD guidelines) and prioritize in vitro assays (e.g., Ames test) before in vivo studies .
  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to evaluate causality in conflicting datasets .

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